TLR7/8 agonist-5d is a TLR7/8 agonist which shows prominent immunostimulatory activities.
TLR7/8 agonist-5d
CAS No.: 1620278-72-9
Cat. No.: VC0545458
Molecular Formula: C22H27Cl2N5
Molecular Weight: 432.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1620278-72-9 |
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Molecular Formula | C22H27Cl2N5 |
Molecular Weight | 432.39 |
IUPAC Name | 1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H |
Standard InChI Key | HGYVUJMYZGWKQV-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
TLR7/8 agonist-5d possesses specific chemical characteristics that contribute to its biological activity and pharmaceutical potential. Table 1 summarizes the key chemical properties of this compound.
Table 1: Chemical Properties of TLR7/8 agonist-5d
Property | Specification |
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Chemical Name | 2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride |
Synonyms | TLR7/8 agonist 1 dihydrochloride |
CAS Number | 1620278-72-9 |
Molecular Formula | C₂₂H₂₇Cl₂N₅ |
Molecular Weight | 432.39 |
SMILES Notation | Cl.Cl.CCCCc1nc2c(N)nc3ccccc3c2n1Cc1ccc(CN)cc1 |
Physical Appearance | Crystalline powder |
Solubility in DMSO | 70 mg/mL (161.89 mM) |
Solubility in Water | 50 mg/mL (115.64 mM), sonication recommended |
Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Structurally, TLR7/8 agonist-5d features an imidazoquinoline core scaffold with specific modifications that enhance its receptor binding properties. The compound contains a butyl group attached to the imidazole nitrogen and a 4-(aminomethyl)benzyl moiety that serves as a convenient point for further chemical modifications, including the covalent attachment of fluorophores without significant activity loss .
Biological Activity and Mechanism of Action
TLR7/8 agonist-5d demonstrates significant immunostimulatory activity through its selective engagement with TLR7 and TLR8 receptors. The compound exhibits potent agonistic activity against human TLR7 and TLR8 with EC₅₀ values of approximately 50 nM and 55 nM, respectively . This dual activity distinguishes it from some other TLR agonists that may preferentially activate only one receptor subtype.
The mechanism of action of TLR7/8 agonist-5d involves binding to the endosomal TLR7 and TLR8 receptors, which triggers a signaling cascade primarily mediated through the MyD88-dependent pathway . This activation leads to:
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Nuclear factor kappa B (NF-κB) activation and translocation to the nucleus
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Production of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-12, IL-6)
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Increased expression of co-stimulatory molecules on antigen-presenting cells
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Polarization of macrophages toward an anti-tumorigenic M1-like phenotype
These immunological effects create a pro-inflammatory environment that can potentiate both innate and adaptive immune responses, making TLR7/8 agonist-5d valuable for various therapeutic applications.
Applications in Cancer Immunotherapy
TLR7/8 agonist-5d and related TLR7/8 agonists have demonstrated significant potential in cancer immunotherapy, particularly through their ability to remodel the tumor microenvironment and enhance anti-tumor immune responses.
Research with similar TLR7/8 agonists such as R848 (resiquimod) has shown promising results in multiple cancer models. For instance, in pancreatic ductal adenocarcinoma (PDAC) models, systemic administration of TLR7/8 agonists significantly improved tumor control and survival outcomes . The mechanisms underlying these effects include:
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Increased tumor antigen-specific CD8+ T cell infiltration and activity
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Decreased regulatory T cell frequency in the tumor microenvironment
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Enhanced maturation of antigen-presenting cells
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Increased production of interferon gamma, granzyme B, and CCL5
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Decreased levels of immunosuppressive cytokines including IL-4, IL-6, and IL-10
Studies have also demonstrated synergistic effects when TLR7/8 agonists are combined with other therapeutic modalities such as radiotherapy. In a study examining stereotactic body radiotherapy (SBRT) combined with R848 in pancreatic cancer, researchers found that the combination led to superior tumor control compared to either treatment alone .
Additionally, TLR7/8 agonist-5d has been investigated for its ability to promote polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an anti-tumorigenic M1-like phenotype . This reprogramming of TAMs represents a promising strategy for overcoming immunosuppression within the tumor microenvironment.
Hematopoietic Effects and Immune Cell Modulation
TLR7/8 agonist-5d and related compounds have been shown to significantly influence hematopoietic stem and progenitor cells (HSPCs) and various immune cell populations. Studies with TLR7/8 agonists have revealed several notable effects on the bone marrow microenvironment and immune cell differentiation.
In vivo studies using murine models demonstrated that systemic treatment with TLR7/8 agonists induces:
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Expansion of phenotypic hematopoietic stem cells, though with reduced repopulating activity
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Mobilization of hematopoietic stem/progenitor cells
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Marked increase in mature classical dendritic cells
Unlike TLR2 or TLR4 agonists, which typically cause expansion of mature myeloid cells (neutrophils and monocytes) at the expense of B lineage cells in bone marrow, TLR7/8 agonists show different hematopoietic responses. Treatment with TLR7/8 agonists led to:
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No significant effect on peripheral blood counts
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No significant changes in neutrophil or monocyte numbers in blood and bone marrow
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Reduction of B cells in blood and bone marrow, but increase in the spleen
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Significant expansion of perivascular dendritic cells in the bone marrow
These effects suggest that TLR7/8 agonist-5d and similar compounds may have potential applications in situations requiring enhanced dendritic cell functions or modulation of hematopoietic responses.
Formulation Strategies and Delivery Systems
A major challenge in the development of TLR7/8 agonists as therapeutics has been managing their systemic toxicity while maximizing local efficacy. Various formulation strategies have been explored to address these challenges, with nanoparticle-based delivery systems showing particular promise.
Liposomal Formulations
Incorporation of TLR7/8 agonists into liposomal formulations has demonstrated enhanced immunostimulatory effects. Studies with the TLR7/8 agonist 3M-052 in DOEPC-based cationic liposomes showed:
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Shifted immunity toward T helper 1 (TH1) responses
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Strong and long-lasting germinal center response
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Enhanced follicular T helper cell responses
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Prolonged recruitment of innate cells to the immunization site
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Improved homing of activated antigen-loaded monocytes and monocyte-derived dendritic cells to draining lymph nodes
These effects were found to be independent of type I interferon but dependent on NF-κB activation. The liposomal formulation provided a crucial "depot effect," allowing sustained release of both the TLR7/8 agonist and antigens to draining lymph nodes, which appears critical for optimal adjuvanticity .
Cyclodextrin Nanoparticles
Another promising delivery approach involves cyclodextrin nanoparticles (CDNPs). Adamantane-modified derivatives of TLR7/8 agonists can undergo guest-host interactions with cyclodextrin nanoparticles, enabling efficient drug loading under aqueous conditions and targeted delivery to tumor-associated macrophages .
In preclinical studies using murine cancer models, nanoformulated TLR7/8 agonists demonstrated:
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Reduced systemic toxicity (measured by weight loss) compared to free drug
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Effective tumor growth control
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Efficient drug delivery to tumor-associated macrophages in vivo
These findings highlight how strong nanoparticle-drug interactions can limit systemic toxicity while maintaining therapeutic efficacy.
Comparative Analysis with Other TLR Agonists
TLR7/8 agonist-5d belongs to a broader class of TLR agonists, each with distinct receptor specificity and pharmacological properties. Table 2 provides a comparative analysis of TLR7/8 agonist-5d with other commonly studied TLR agonists.
Table 2: Comparative Analysis of TLR7/8 agonist-5d and Other TLR Agonists
Compound | Target Receptors | Key Features | Applications |
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TLR7/8 agonist-5d | TLR7 and TLR8 | Dual TLR7/8 activity (EC₅₀: ~50 nM for TLR7, ~55 nM for TLR8), Amenable to chemical modification | Cancer immunotherapy, Vaccine adjuvant, Immune cell modulation |
R848 (Resiquimod) | TLR7 and TLR8 | Well-characterized, Extensively studied in vivo | Cancer treatment, Infectious disease therapy, Adjuvant research |
3M-052 | TLR7 and TLR8 | Contains lipid tail for reduced systemic distribution | Vaccine development, Cancer immunotherapy |
Imiquimod | Primarily TLR7 | FDA-approved for topical use, Limited systemic distribution | Treatment of skin cancers and viral infections |
CpG ODN | TLR9 | DNA-based, Targets different receptor pathway | Vaccine adjuvant, Cancer immunotherapy |
MPLA | TLR4 | Low toxicity LPS derivative, FDA-approved adjuvant component | Vaccine development |
Unlike some single-receptor agonists, the dual activity of TLR7/8 agonist-5d on both TLR7 and TLR8 may provide advantages in certain therapeutic contexts. TLR7 is primarily expressed on B cells and plasmacytoid dendritic cells in humans, while TLR8 is found on myeloid dendritic cells, monocytes, and neutrophils . This broader cellular targeting may contribute to more comprehensive immune activation.
It's worth noting that species differences in TLR expression and function can complicate the translation of preclinical findings. For instance, TLR7 is expressed on myeloid cells in mice but mostly restricted to B cells and plasmacytoid dendritic cells in humans. TLR8 has long been considered non-functional in mice but is expressed by various myeloid cells in humans .
Future Perspectives and Research Directions
The development and study of TLR7/8 agonist-5d and related compounds represent a promising frontier in immunotherapy research. Several emerging directions warrant further investigation:
Combination Therapies
Integration of TLR7/8 agonist-5d with other immunotherapeutic approaches could enhance treatment efficacy. Potential combinations include:
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Checkpoint inhibitors (anti-PD-1, anti-CTLA-4): TLR7/8 activation might enhance response rates to checkpoint blockade by increasing tumor immunogenicity and T cell activation
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Radiotherapy: Evidence suggests synergistic effects when TLR7/8 agonists are combined with radiation, potentially through enhanced immunogenic cell death and immune activation
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Chemotherapy: Combining with conventional chemotherapeutics might boost immune responses to dying tumor cells
Advanced Delivery Strategies
Further refinement of delivery systems could improve the therapeutic window of TLR7/8 agonist-5d:
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Tumor-targeted nanoparticles: Development of delivery systems that specifically target the tumor microenvironment could reduce systemic toxicity
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Stimuli-responsive release mechanisms: Design of formulations that release the active compound in response to specific tumor microenvironment conditions
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Antibody-drug conjugates: Coupling TLR7/8 agonist-5d to antibodies against tumor-associated antigens could enable selective delivery to cancer cells or tumor-associated immune cells
Expanded Applications
Beyond cancer immunotherapy, TLR7/8 agonist-5d shows potential in several other therapeutic areas:
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Infectious disease: As an antiviral agent or vaccine adjuvant for viral infections
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Autoimmunity: Careful modulation of immune responses might be beneficial in certain autoimmune contexts
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Hematopoietic disorders: The effects on bone marrow and dendritic cells suggest potential applications in certain hematological conditions
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